molecular formula C10H12ClNO4S B1369201 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride CAS No. 944888-09-9

4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1369201
CAS No.: 944888-09-9
M. Wt: 277.73 g/mol
InChI Key: XSPAOTSDKVMOFZ-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

“4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzenesulfonyl chloride: Similar in structure but lacks the oxoethoxy group.

    4-(Methylamino)benzenesulfonyl chloride: Contains a methylamino group instead of a dimethylamino group.

    4-(Ethylamino)benzenesulfonyl chloride: Contains an ethylamino group instead of a dimethylamino group[][5].

Uniqueness

4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the oxoethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications[5][5].

Properties

IUPAC Name

4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-16-8-3-5-9(6-4-8)17(11,14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAOTSDKVMOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589862
Record name 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944888-09-9
Record name 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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